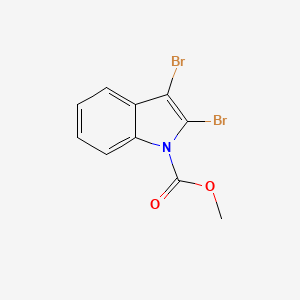
1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry . The compound’s structure includes a methyl ester group and two bromine atoms at the 2 and 3 positions of the indole ring, which contribute to its unique chemical properties and reactivity.
准备方法
The synthesis of 1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester typically involves the bromination of indole derivatives followed by esterification. One common synthetic route includes the bromination of 1H-indole-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The resulting dibromo compound is then esterified using methanol and a catalyst like sulfuric acid to yield the methyl ester .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 3 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to remove the bromine atoms.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common reagents used in these reactions include N-bromosuccinimide (NBS), sulfuric acid, methanol, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
作用机制
The mechanism of action of 1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester and its derivatives involves interactions with various molecular targets and pathways. For example, some indole derivatives are known to inhibit specific enzymes or receptors, leading to their biological effects. The exact mechanism depends on the specific derivative and its target .
相似化合物的比较
1H-Indole-1-carboxylic acid, 2,3-dibromo-, methyl ester can be compared with other indole derivatives such as:
1H-Indole-2-carboxylic acid, 1-methyl-: This compound has a similar structure but lacks the bromine atoms, resulting in different reactivity and biological activities.
2-Methyl-1H-indole-3-carboxylate: This derivative has a methyl group at the 2 position and a carboxylate group at the 3 position, leading to distinct chemical properties and applications.
属性
CAS 编号 |
918530-06-0 |
|---|---|
分子式 |
C10H7Br2NO2 |
分子量 |
332.98 g/mol |
IUPAC 名称 |
methyl 2,3-dibromoindole-1-carboxylate |
InChI |
InChI=1S/C10H7Br2NO2/c1-15-10(14)13-7-5-3-2-4-6(7)8(11)9(13)12/h2-5H,1H3 |
InChI 键 |
IVFJAMODRVSZEH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)N1C2=CC=CC=C2C(=C1Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





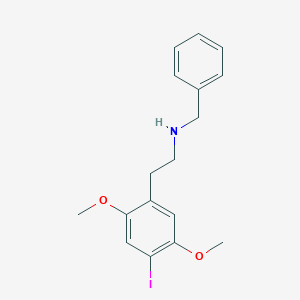

![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)

![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
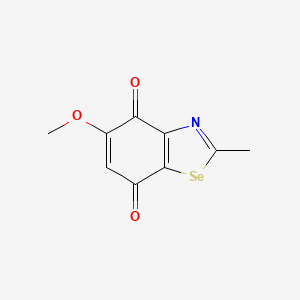
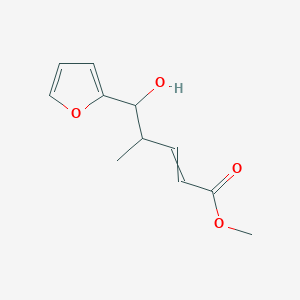
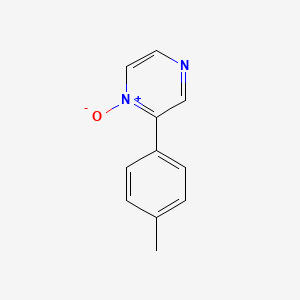
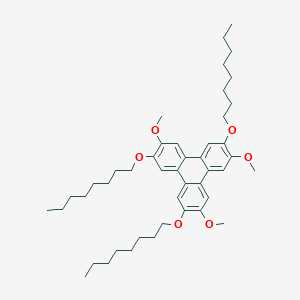
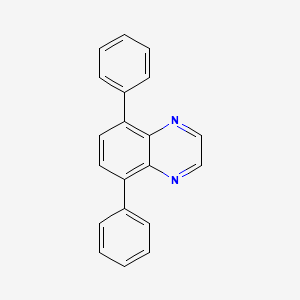
![N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine](/img/structure/B14181031.png)
